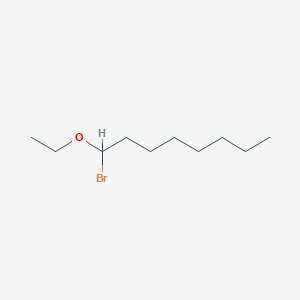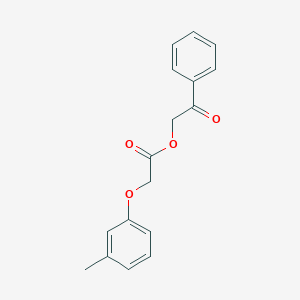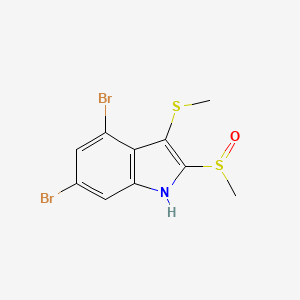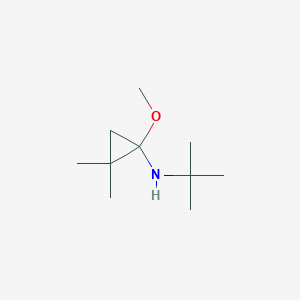
Benzenamine, 4-methoxy-N-(phenylethenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-(phenylethenylidene)-: is an organic compound with the molecular formula C14H13NO and a molecular weight of 211.2591 g/mol . It is also known by several other names, including p-Anisidine, N-benzylidene- and Benzylidene-p-methoxyaniline . This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a phenylethenylidene group attached to the nitrogen atom of the benzenamine structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-(phenylethenylidene)- typically involves the condensation reaction between p-anisidine and benzaldehyde . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 4-methoxy-N-(phenylethenylidene)- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-(phenylethenylidene)- involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of these targets, leading to modulation of biochemical pathways . The presence of the methoxy and phenylethenylidene groups contributes to its binding affinity and specificity towards the targets .
Comparison with Similar Compounds
- Benzenamine, 4-methoxy-N-methyl- .
- Benzenemethanamine, 4-methoxy- .
- Benzenamine, 4-methoxy-N,N-dimethyl- .
Comparison:
- Benzenamine, 4-methoxy-N-(phenylethenylidene)- is unique due to the presence of the phenylethenylidene group, which imparts distinct chemical and biological properties .
- Benzenamine, 4-methoxy-N-methyl- and Benzenemethanamine, 4-methoxy- have different substituents on the nitrogen atom, leading to variations in their reactivity and applications .
- Benzenamine, 4-methoxy-N,N-dimethyl- has two methyl groups attached to the nitrogen atom, which affects its steric and electronic properties .
Properties
CAS No. |
113742-55-5 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
InChI |
InChI=1S/C15H13NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
HKWOIODKXHMEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)


![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)


![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)
